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molecular formula C8H9IN2S B8524642 2-(2-Iodo-benzyl)-isothiourea

2-(2-Iodo-benzyl)-isothiourea

Cat. No. B8524642
M. Wt: 292.14 g/mol
InChI Key: DCEKVLOHCUGIDV-UHFFFAOYSA-N
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Patent
US07981907B2

Procedure details

To a mixture of 2-(2-iodo-benzyl)-isothiourea (13.53 g, 36.2 mmol) from previous step and a solution of NaOH (22 mL) in water (15 mL) was added dropwise dimethylsulfate (4.1 mL, 43.4 mmol). The reaction mixture was heated to reflux (105° C.) for 2 h, cooled. The resulting oil was then extracted into diethyl oxyde, the organic layer was washed with water, dried over Na2SO4. On concentration the solution generated a yellow oil that was directly used in the next step without any further purification (8.5 g, yield=89%).
Quantity
13.53 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH2:4][S:5][C:6](=N)N.[OH-].[Na+].COS(OC)(=O)=O>O>[I:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH2:4][S:5][CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
13.53 g
Type
reactant
Smiles
IC1=C(CSC(N)=N)C=CC=C1
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.1 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting oil was then extracted into diethyl oxyde
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
On concentration the solution
CUSTOM
Type
CUSTOM
Details
was directly used in the next step without any further purification (8.5 g, yield=89%)

Outcomes

Product
Name
Type
Smiles
IC1=C(C=CC=C1)CSC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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